3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-phenylpropyl)urea
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Overview
Description
3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-phenylpropyl)urea is a complex organic compound that features a benzothiophene moiety, a hydroxypropyl group, and a phenylpropyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-phenylpropyl)urea typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic aldehydes in the presence of triisopropylchlorosilane . The hydroxypropyl group can be introduced via a reaction with epoxides under basic conditions. Finally, the phenylpropyl urea moiety is formed through a reaction with isocyanates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions would be essential to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The benzothiophene moiety can be reduced under specific conditions to form a dihydrobenzothiophene derivative.
Substitution: The phenylpropyl urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a dihydrobenzothiophene derivative.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-phenylpropyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The benzothiophene moiety can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with active site residues. The phenylpropyl urea moiety can further stabilize these interactions through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-3-carboxylic acid derivatives: These compounds share the benzothiophene core and have similar chemical properties.
Phenylpropyl urea derivatives: These compounds share the phenylpropyl urea moiety and have similar biological activities.
Uniqueness
3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-phenylpropyl)urea is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the hydroxypropyl group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-21(25,19-14-17-11-5-6-12-18(17)26-19)15-23-20(24)22-13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12,14,25H,7,10,13,15H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGOVXDWYYSZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCCC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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